
Hexadecanal
Overview
Description
Hexadecanal (C₁₆H₃₂O), also known as palmitaldehyde, is a saturated long-chain fatty aldehyde. It is biosynthetically derived from plasmalogens via hydrolysis of the vinyl ether bond and is implicated in cellular oxidative stress responses . Industrially, it is utilized in flavoring agents and biochemical research . Analytical methods such as gas chromatography-mass spectrometry (GC-MS) with pentafluorobenzyl (PFB) derivatization enable its sensitive detection in biological matrices .
Preparation Methods
Chemical Synthesis Methods
Oxidation of Alcohols Using Pyridinium Chlorochromate (PCC)
A direct route to hexadecanal involves the oxidation of 1-hexadecanol using PCC. In this method, 5.33 g of PCC (24.7 mmol) is suspended in 30 mL of an inert solvent such as dichloromethane . The alcohol is added dropwise under anhydrous conditions, and the reaction proceeds at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The aldehyde product is isolated via filtration to remove chromium byproducts, followed by solvent evaporation and purification through silica gel chromatography .
This method is advantageous for its simplicity and avoidance of extreme temperatures. However, the use of stoichiometric PCC raises environmental concerns due to chromium waste. Catalytic oxidation methods using milder reagents (e.g., TEMPO/NaClO) are emerging alternatives but remain less documented for long-chain aldehydes like this compound .
Biosynthetic and Microbial Production Methods
Enzymatic Conversion in Vibrio furnissii M1
This compound is a key intermediate in the microbial synthesis of alkanes by Vibrio furnissii M1. Membrane fractions of this organism catalyze the reduction of 1-hexadecanoic acid to 1-hexadecanal via a fatty acid reductase system . Radioisotope tracing experiments using 1-[1-¹⁴C]hexadecanoic acid confirm the retention of the carbon skeleton during this conversion, with labeled carbon detected in this compound, hexadecanol, and hexadecane .
The enzymatic pathway proceeds as follows:
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Reduction of fatty acid to aldehyde : ATP-dependent reduction of 1-hexadecanoic acid to 1-hexadecanal.
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Decarbonylation or further reduction : The aldehyde is either decarbonylated to pentadecane and CO or reduced to 1-hexadecanol, which is subsequently converted to hexadecane .
This biosynthetic route is notable for its selectivity and sustainability, though industrial scalability is limited by the need for cell lysates or purified enzymes.
Comparative Analysis of Synthetic Approaches
Method | Reagents/Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Olefination-Reduction-PCC | Myristaldehyde, AlH₃, PCC | Moderate | High purity; well-characterized | Multi-step; toxic reagents |
PCC Oxidation | 1-Hexadecanol, PCC | High | Simple; rapid | Chromium waste generation |
Microbial Synthesis | V. furnissii M1, fatty acid | Low | Eco-friendly; stereoselective | Scalability challenges |
The choice of method depends on the application context. Chemical methods suit laboratory-scale synthesis requiring high purity, while microbial approaches align with green chemistry principles despite lower yields .
Physicochemical Characterization
This compound’s vapor pressure follows the Antoine equation:
where is in bar and in Kelvin . This relationship holds between 394.8 K and 594 K, critical for distillation and storage protocols .
Scientific Research Applications
Behavioral Science
Influence on Aggression:
Recent research has highlighted hexadecanal's role as a social chemosignal that affects human aggression differently based on sex. A study conducted by Mishor et al. (2021) found that inhaling this compound reduced aggression in men but increased it in women. This dissociation was linked to changes in brain activity, particularly in the left angular gyrus, which is associated with social cue perception. The study utilized functional MRI to observe these effects and concluded that this compound modulates connectivity between brain regions involved in social appraisal and aggression execution .
Mechanism of Action:
The underlying mechanism appears to involve this compound's ability to influence neural pathways differently in men and women. In men, it increased connectivity in areas linked to social processing, while in women, it decreased this connectivity, leading to heightened aggression responses . These findings suggest that this compound may serve as a subtle form of communication among humans, influencing social interactions and behaviors without conscious awareness.
Fragrance and Flavor Industry
This compound is utilized in the fragrance industry due to its pleasant odor profile, which can enhance various products. Its applications include:
- Perfumes: this compound is incorporated into perfumes for its ability to impart a fresh, fatty note.
- Flavoring Agents: It is used as a flavoring agent in food products due to its compatibility with other flavor compounds.
Potential Therapeutic Uses
Stress Reduction:
Previous studies have suggested that this compound may act as a "social buffer," reducing stress levels in mammals. This property could have implications for therapeutic applications, particularly in stress-related disorders .
Research on Metabolic Processes:
this compound is produced endogenously during metabolic processes. Understanding its role could lead to insights into metabolic disorders and potential interventions .
Mechanism of Action
Hexadecanal exerts its effects by interacting with specific receptors in the brain. It has been shown to modulate functional connectivity between brain regions involved in social appraisal and aggressive behavior. In men, it increases connectivity in these regions, leading to reduced aggression, while in women, it decreases connectivity, leading to increased aggression .
Comparison with Similar Compounds
Comparison with Structurally Similar Aldehydes
Structural and Physicochemical Properties
Hexadecanal belongs to the aldehyde family, characterized by a terminal carbonyl group. Its structural analogs vary in chain length, functional groups, and physicochemical properties:
Key Observations :
- Chain Length and Volatility: Shorter-chain aldehydes (e.g., hexanal, nonanal) are more volatile and contribute to food aromas, while longer-chain aldehydes like this compound are lipid-soluble and accumulate in tissues .
- Derivatization Requirements : this compound and octadecanal require PFB-oxime derivatization for GC-MS detection due to low volatility , whereas shorter aldehydes are detectable without derivatization .
This compound vs. Octadecanal
- Both are released during plasmalogen degradation in neutrophils under oxidative stress (e.g., 3-aminotriazole treatment) .
- This compound is less cytotoxic (LD₅₀ = 122–128 μM in fibroblasts) compared to hexadecanol (LD₅₀ = 38–46 μM), likely due to differential metabolism in Sjögren-Larsson Syndrome cells .
This compound vs. 2-Heptadecanone
- In nematode-infected insects, this compound acts as an ant deterrent but requires synergy with 2-heptadecanone for maximum efficacy .
Analytical Detection Challenges
- Co-elution Issues: this compound and phytenal (a C₂₀ isoprenoid aldehyde) produce multiple GC peaks due to E/Z methyloxime isomerization, complicating quantification .
- Sensitivity : PFB derivatization enhances detection limits for this compound (0.48 ng/μl) compared to underivatized methods .
Biological Activity
Hexadecanal, also known as cetaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₆H₃₂O. It is notable for its presence in various biological systems and its role as a signaling molecule. Recent research has highlighted its diverse biological activities, particularly in relation to human behavior, metabolism, and potential applications in clinical diagnostics.
This compound is primarily produced through lipid metabolism and can be found in human skin, saliva, and feces. It is a product of sphingolipid metabolism and lipid peroxidation, which suggests its involvement in various metabolic processes. The compound has been identified as a potential non-invasive biomarker for conditions such as preeclampsia, showcasing its relevance in clinical settings .
Behavioral Effects
Recent studies have focused on this compound's effects on human behavior, particularly in the context of aggression. Research indicates that this compound acts as a social chemosignal that can influence aggression differently based on sex:
- In Men : Inhaling this compound has been shown to reduce aggression . A study involving functional brain imaging revealed increased activity in the left angular gyrus, which is associated with social cue perception. This activation was linked to decreased connectivity with brain regions responsible for aggressive behaviors .
- In Women : Conversely, this compound appears to trigger aggressive responses . Women exposed to this compound during behavioral tasks exhibited increased aggression compared to those who were not exposed. This response was accompanied by heightened neural activity in brain areas related to aggression .
Summary of Behavioral Studies
Mechanistic Insights
The mechanisms underlying the behavioral effects of this compound involve complex interactions within the brain's social appraisal networks. This compound modulates functional connectivity between the angular gyrus and other brain regions implicated in aggression (e.g., amygdala, orbitofrontal cortex) in a sex-dependent manner. This suggests that this compound may play a critical role in how social cues are processed differently by men and women .
Clinical Implications
The identification of this compound as a potential biomarker opens avenues for its use in clinical diagnostics. For instance, studies have suggested that it could serve as an indicator for preeclampsia when analyzed through urinary volatilomics . Its calming effects observed in animal models further suggest potential therapeutic applications for anxiety and stress-related disorders.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying hexadecanal in biological samples?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detecting and quantifying this compound. To ensure accuracy, studies often use deuterated internal standards (e.g., [d4]-hexadecanal) to correct for extraction efficiency and instrument variability. For example, isotopic labeling allows precise calibration against synthetic standards, as demonstrated in enzymatic assays measuring this compound production over time .
Q. What role does this compound play in biological systems, and how can its enzymatic synthesis be experimentally validated?
this compound is a product of enzymatic reactions, such as those catalyzed by Acyl-ACP reductase (AAR). To validate its synthesis, researchers conduct time-course assays using GC-MS to monitor this compound formation. Activity assays require negative controls (e.g., enzyme-free reactions) and verification via mass spectral matching with reference libraries .
Q. How can researchers ensure reproducibility in studies involving this compound’s stability under experimental conditions?
this compound’s marginal stability necessitates strict protocols:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Validate storage conditions (e.g., -80°C in amber vials) via stability trials.
- Include degradation controls in assays, as shown in studies quantifying aldehyde load under oxidative stress .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s gender-specific effects on human aggression and neural activity?
Experimental designs must incorporate:
- Double-blind protocols : Participants exposed to this compound vs. placebo via olfactometers.
- Behavioral metrics : Quantify aggression using standardized tasks (e.g., noise-blast intensity in competitive games).
- Neuroimaging : fMRI to assess connectivity changes in brain regions like the left angular gyrus, which mediates social decision-making in men .
- Statistical controls : Account for confounding variables (e.g., hormonal cycles) through stratified sampling.
Q. How can contradictory findings regarding this compound’s biphasic effects on aggression (e.g., increased aggression in women vs. decreased in men) be resolved methodologically?
Contradictions may arise from:
- Dosage variability : Standardize this compound concentrations using headspace sampling.
- Contextual factors : Control for environmental cues (e.g., social vs. isolated settings).
- Cross-validation : Replicate findings across diverse cohorts and integrate multi-omics data (e.g., cortisol levels) to contextualize behavioral outcomes .
Q. What strategies are effective for synthesizing and characterizing stable isotope-labeled this compound analogs for quantitative studies?
- Synthesis : Use palladium-catalyzed deuteration or custom organic synthesis to produce analogs like 2-chloro-[d4]-hexadecanal.
- Characterization : Validate purity via nuclear magnetic resonance (NMR) and high-resolution MS.
- Application : Employ these analogs as internal standards in GC-MS workflows to improve quantification accuracy in complex matrices (e.g., neutrophil lysates) .
Q. How can researchers address the challenge of low endogenous this compound concentrations in human physiological studies?
- Pre-concentration techniques : Solid-phase microextraction (SPME) or liquid-liquid extraction.
- Sensitivity enhancement : Derivatize this compound with pentafluorobenzyl oxime to improve GC-MS detection limits.
- Validation : Spike-and-recovery experiments using isotopic analogs to confirm method robustness .
Q. What interdisciplinary approaches are needed to elucidate this compound’s role as a potential human pheromone?
Combine:
- Behavioral neuroscience : Olfactory threshold testing and ethological observation.
- Molecular biology : CRISPR-based knockdown of olfactory receptors to identify this compound-binding targets.
- Computational modeling : Molecular docking simulations to predict receptor-ligand interactions .
Q. Methodological Best Practices
- Data Analysis : Use multivariate statistics (e.g., PCA) to disentangle this compound’s effects from confounding variables .
- Ethical Compliance : Ensure IRB approval for human studies, particularly when testing behavioral outcomes .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw GC-MS data and analytical protocols in public repositories .
Properties
IUPAC Name |
hexadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOYUNMRJMEDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042039 | |
Record name | Hexadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
629-80-1 | |
Record name | Hexadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexadecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 °C | |
Record name | Hexadecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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